

# Pharmacological profile and receptor binding affinity of Brolamfetamine.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Brolamfetamine	
Cat. No.:	B10761062	Get Quote

# The Pharmacological Profile of Brolamfetamine (DOB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Brolamfetamine**, also known as DOB (2,5-dimethoxy-4-bromoamphetamine), is a potent psychedelic compound belonging to the substituted amphetamine class. Its pharmacological activity is primarily mediated by its interaction with serotonin receptors, particularly the 5-HT<sub>2</sub> subfamily. This technical guide provides an in-depth overview of the pharmacological profile of **Brolamfetamine**, with a focus on its receptor binding affinity, functional activity, and the experimental methodologies used for their determination. Quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams.

### Introduction

Brolamfetamine (DOB) is a classical serotonergic hallucinogen first synthesized by Alexander Shulgin.[1] It is recognized for its high potency and long duration of action.[1] The psychedelic effects of Brolamfetamine are primarily attributed to its agonist activity at the serotonin 2A (5-HT<sub>2</sub>A) receptor.[1][2] Due to its selectivity for the 5-HT<sub>2</sub> receptor subfamily, DOB is frequently utilized as a research tool to investigate the function of these receptors.[1][3] This document



serves as a comprehensive resource for professionals in the fields of pharmacology and drug development, detailing the current understanding of **Brolamfetamine**'s molecular interactions and physiological effects.

# **Receptor Binding Affinity**

The affinity of **Brolamfetamine** for various neurotransmitter receptors has been characterized through radioligand binding assays. The data consistently demonstrate a high affinity for the 5-HT $_2$  family of receptors, with lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

Table 1: Receptor Binding Affinities (Ki) of Brolamfetamine (DOB)



Receptor	Ki (nM)	Notes
Serotonin Receptors		
5-HT₂A	59[2]	High affinity; primary target for psychedelic effects.
5-HT₂B	-	Agonist activity reported, specific Ki values not consistently found in reviewed literature.
5-HT₂C	-	Agonist activity reported, specific Ki values not consistently found in reviewed literature.
5-HT1A	2,550 - 7,904	Low affinity.
5-HT1B	941	Low affinity.
5-HT <sub>1</sub> D	636	Low affinity.
5-HT1E	556 - 1,427	Low affinity.
Other Receptors		
TAAR1 (human)	-	Very weak agonist.[1][3]
TAAR1 (rhesus monkey)	-	Weak agonist.[1][3]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

## **Pharmacological Profile and Mechanism of Action**

**Brolamfetamine** is a potent partial agonist at 5-HT<sub>2</sub>A receptors.[2] The psychedelic effects are mediated through the activation of these receptors, which are highly expressed in the cerebral cortex.[3] The (R)-enantiomer of DOB is the more active stereoisomer.[1] In contrast to entactogens like MDMA, **Brolamfetamine** does not induce the release of serotonin.[1]



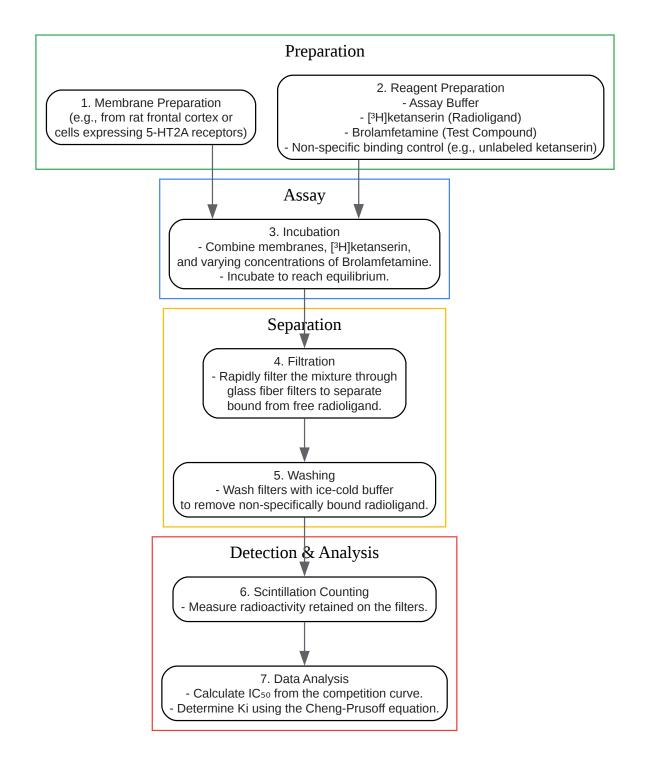
## 5-HT<sub>2</sub>A Receptor Signaling Pathway

The activation of the 5-HT<sub>2</sub>A receptor by **Brolamfetamine** initiates a cascade of intracellular signaling events. The 5-HT<sub>2</sub>A receptor is primarily coupled to the Gq/G<sub>11</sub> family of G proteins. Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into the second messengers inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be fundamental to the psychedelic effects of **Brolamfetamine**.

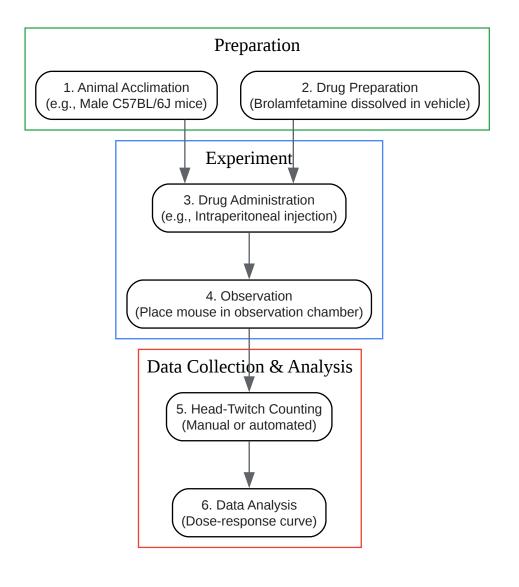












Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- To cite this document: BenchChem. [Pharmacological profile and receptor binding affinity of Brolamfetamine.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761062#pharmacological-profile-and-receptor-binding-affinity-of-brolamfetamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com